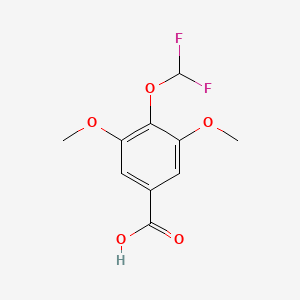

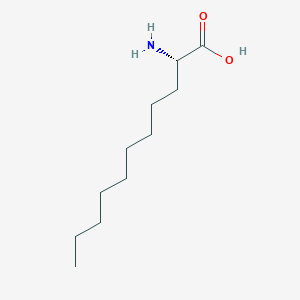

(S)-2-Aminoundecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Aminoundecanoic acid is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enhancing Antimicrobial Peptide Activity

(S)-2-Aminoundecanoic acid has been shown to improve the biological activity of antimicrobial peptides. Specifically, incorporating this amino acid into the peptide sequence of anoplin significantly increased its activity against Escherichia coli and Staphylococcus aureus. This modification not only enhanced the antimicrobial properties but also retained selectivity towards microbial membranes (Slootweg et al., 2013).

Solubility Control in Carbon Nanotubes

This compound has been used to modify the solubility of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). By varying the length of the hydrocarbon side chain, the solubility of these SWNTs in water over a range of pH levels was effectively controlled. This underscores the versatility of this compound in nanotechnological applications (Zeng et al., 2005).

Applications in Ultrathin Film Technology

The compound has been used in the development of ultrathin films composed of titanium dioxide nanoparticles and polyallylamine hydrochloride. These films, which incorporate 11-aminoundecanoic acid, have been characterized for their optical and electrical properties, demonstrating potential applications in advanced material sciences (Cassagneau et al., 2000).

Biodegradable Polyesteramide Synthesis

This compound plays a crucial role in the synthesis of biodegradable polyesteramides. When combined with ε-caprolactone, it contributes to the creation of copolymers with varied melting temperatures and thermal degradation properties, which are important for the development of environmentally-friendly materials (Qian et al., 2003).

Corrosion Inhibition

This compound has also demonstrated effectiveness as an inhibitor of general corrosion in carbon steel, particularly in hydrochloric acid environments. Its ability to adsorb onto steel surfaces and form a protective layer illustrates its potential in industrial applications, especially in the prevention of metal degradation (Ghareba et al., 2015).

Bio-based Polyamide Synthesis

This compound is instrumental in the synthesis of bio-based polyamide 11, a technopolymer derived from castor oil. Its use in creating star-shaped polyamide structures affects the rheological behavior of the synthesized samples, indicating its significance in modifying material properties for various applications (Martino et al., 2014).

Hydrolytic Degradation of Polyesteramides

Further, the hydrolytic degradation behavior of biodegradable polyesteramide copolymers based on this compound was studied. This research provides valuable insights into the environmental degradation processes of these materials, which is crucial for assessing their sustainability and lifecycle impacts (Qian et al., 2004).

Propriétés

IUPAC Name |

(2S)-2-aminoundecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUJDLTAYUWCO-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2492667.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)